An In-Depth Technical Guide to 2-(Thiophen-2-yl)propan-2-amine: Synonyms, Properties, and Applications
An In-Depth Technical Guide to 2-(Thiophen-2-yl)propan-2-amine: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophen-2-yl)propan-2-amine, a fascinating heterocyclic amine, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a thiophene ring coupled with a propane-2-amine backbone, makes it a valuable building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, potential synthesis strategies, pharmacological relevance, and safety considerations. This document is intended to serve as a vital resource for researchers and scientists engaged in the exploration of novel therapeutics.
Nomenclature and Identification
Clarity in chemical identification is paramount for reproducible research. 2-(Thiophen-2-yl)propan-2-amine is known by a variety of synonyms and alternative names across different chemical databases and publications. A thorough understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.
Table 1: Synonyms and Identifiers for 2-(Thiophen-2-yl)propan-2-amine
| Type | Identifier |
| IUPAC Name | 2-(Thiophen-2-yl)propan-2-amine |
| CAS Number | 81289-15-8[1][2] |
| Chemical Formula | C₇H₁₁NS[1][2] |
| Molecular Weight | 141.24 g/mol [1][2] |
| Synonyms | 2-(2-Thienyl)-2-propylamine, α,α-Dimethyl-2-thiophenemethanamine, 1-Methyl-1-(2-thienyl)ethylamine |
It is important to note that this compound can also be found as its hydrochloride salt, 2-(thiophen-2-yl)propan-2-amine hydrochloride (CAS Number: 1202751-83-4).
Chemical and Physical Properties
The physicochemical properties of 2-(Thiophen-2-yl)propan-2-amine are fundamental to its handling, storage, and application in chemical synthesis and biological assays.
Table 2: Physicochemical Properties of 2-(Thiophen-2-yl)propan-2-amine
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | [1][2] |
| Molecular Weight | 141.24 g/mol | [1][2] |
| Appearance | Combustible liquid | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of 2-(Thiophen-2-yl)propan-2-amine is not explicitly detailed in the reviewed literature, general synthetic routes for analogous 2-(2-thienyl)ethylamine derivatives provide a strong foundation for its preparation. These methods typically involve the formation of the carbon skeleton followed by the introduction of the amine functionality.
One plausible synthetic pathway could involve the following conceptual steps:
Figure 1: A potential synthetic route to 2-(Thiophen-2-yl)propan-2-amine.
This proposed pathway leverages well-established organic reactions. The Friedel-Crafts acylation of thiophene would yield 2-acetylthiophene. Subsequent treatment with a Grignard reagent, such as methylmagnesium bromide, would form the tertiary alcohol, 2-(thiophen-2-yl)propan-2-ol. The final step, the introduction of the amine group, could potentially be achieved through various methods, including the Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid.
Alternative approaches described in the patent literature for related compounds include the reduction of a corresponding oxime or the reductive amination of a ketone. The choice of a specific route would depend on factors such as starting material availability, desired yield, and scalability.
Pharmacological Relevance and Applications in Drug Discovery
The thiophene nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4]
While specific pharmacological studies on 2-(thiophen-2-yl)propan-2-amine are not extensively documented in the public domain, its structural similarity to known psychoactive compounds suggests potential activity within the CNS. For instance, the related compound methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) is a known CNS stimulant that acts as a norepinephrine and dopamine reuptake inhibitor.[5] A fatal case of intoxication with this analogue highlights its potent biological effects.[5][6]
Given its structure, 2-(thiophen-2-yl)propan-2-amine is a prime candidate for investigation as a precursor or active agent in the following areas:
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CNS Agents: Its structural resemblance to phenethylamine-type stimulants suggests potential interactions with monoamine transporters, making it a target for research into novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD). The drug Duloxetine, which contains a thiophene moiety, is a well-known serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[7]
-
Antimicrobial Agents: Thiophene derivatives have a long history of being investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory Agents: The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).
The primary application of 2-(thiophen-2-yl)propan-2-amine in the current research landscape is likely as a key intermediate in the synthesis of more complex molecules. Its amine functionality provides a reactive handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
Based on the available GHS classification, 2-(thiophen-2-yl)propan-2-amine is considered a combustible liquid.[1][2] As with any chemical substance, proper safety precautions should be observed during handling and storage.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
-
Fire Safety: Use appropriate extinguishing media for combustible liquids, such as dry chemical, foam, or carbon dioxide.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. The SDS will provide comprehensive information on hazards, first-aid measures, and emergency procedures.
Conclusion
2-(Thiophen-2-yl)propan-2-amine is a chemical entity with considerable potential in the field of drug discovery and development. Its versatile structure, combining the privileged thiophene scaffold with a reactive amine group, makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed public data on its synthesis and specific biological activities are still emerging, the information available on related compounds strongly suggests that it warrants further investigation. This guide serves as a foundational resource for researchers, providing a comprehensive overview of its identity, properties, and potential applications, thereby facilitating future exploration of this promising molecule.
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